

Application Notes and Protocols for BAY 60-2770 In Vitro Studies

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Compound of Interest

Compound Name: BAY 60-2770

Cat. No.: B3417223

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Introduction

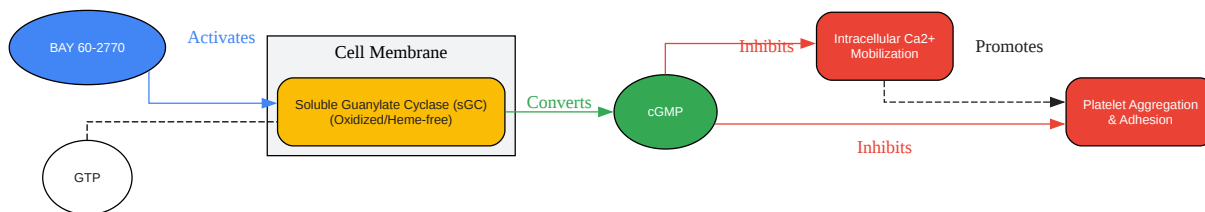
BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Unlike sGC stimulators that require the presence of a reduced heme group in the enzyme, **BAY 60-2770** can activate sGC in its oxidized or heme-free state, making it a valuable tool for studying cGMP-mediated signaling in pathophysiological conditions associated with oxidative stress.[2][3] These application notes provide detailed protocols for in vitro studies investigating the effects of **BAY 60-2770**, with a focus on its anti-platelet activities.

Mechanism of Action

BAY 60-2770 activates sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels in platelets inhibit aggregation, adhesion, and intracellular calcium mobilization, ultimately reducing thrombotic events.[2] The effects of **BAY 60-2770** are notably potentiated under conditions of sGC oxidation, for instance, in the presence of the sGC inhibitor 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).

Signaling Pathway

The signaling cascade initiated by **BAY 60-2770** in platelets is depicted below.



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Caption: Signaling pathway of **BAY 60-2770** in platelets.

Quantitative Data Summary

The following tables summarize the key quantitative data for **BAY 60-2770** from in vitro studies.

Table 1: Potency of **BAY 60-2770** in sGC Reporter Cell Line

Condition	EC50 (nmol/L)
Without ODQ	5.4 ± 1.2
With ODQ (10 pmol/L)	0.39 ± 0.11

Table 2: Potency of **BAY 60-2770** on sGC Isoforms

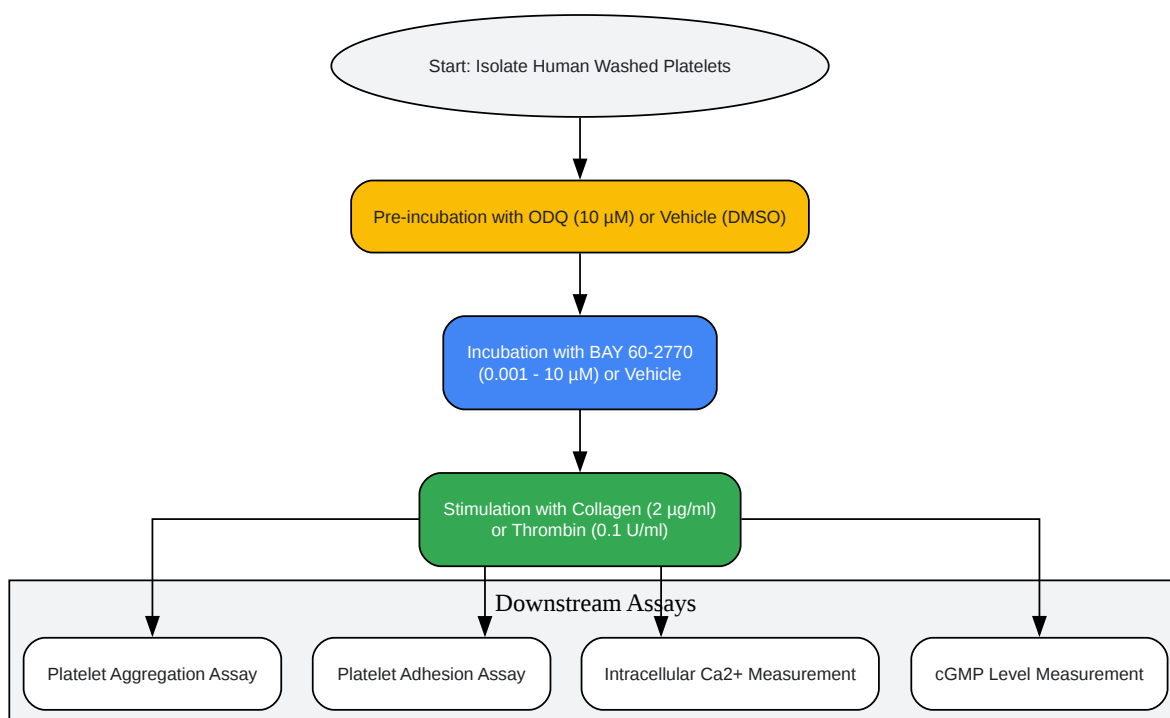
sGC Isoform	EC50 (nM)
α1β1	592
α2β1	573

Table 3: Inhibitory Effects of **BAY 60-2770** on Platelet Function

Parameter	Agonist	BAY 60-2770 Concentration for Significant Inhibition
Platelet Aggregation	Collagen (2 µg/ml)	≥ 0.001 µM
Platelet Aggregation	Thrombin (0.1 U/ml)	10 µM
Platelet Adhesion	Fibrinogen-coated plates	0.1 - 10 µM

Experimental Protocols

A generalized workflow for in vitro platelet studies with **BAY 60-2770** is outlined below.



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References

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